

# Application Notes and Protocols for L-736380

## Administration in Rodent Models

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### Compound of Interest

Compound Name: L-736380  
Cat. No.: B15617990

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## Introduction

**L-736380** is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2) receptor. It exhibits high affinity for the CCK-B receptor with significantly lower affinity for the CCK-A receptor subtype.<sup>[1]</sup> This selectivity makes **L-736380** a valuable research tool for investigating the physiological and pathological roles of the CCK-B receptor signaling pathway in various rodent models. These application notes provide an overview of the quantitative data available for **L-736380** in rodents and detailed protocols for its administration and evaluation.

## Data Presentation

### In Vivo Efficacy of L-736380 in Rodent Models

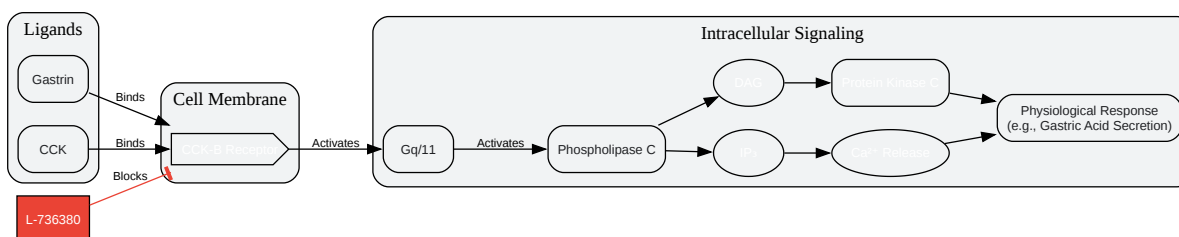
Parameter	Species	Value	Experiment	Reference
ID <sub>50</sub>	Anesthetized Rats	0.064 mg/kg	Inhibition of Gastric Acid Secretion	<sup>[2]</sup> <sup>[3]</sup> <sup>[4]</sup>
ED <sub>50</sub>	BKTO Mice	1.7 mg/kg	Ex vivo binding of [ <sup>125</sup> I]CCK-8S in brain membranes	<sup>[2]</sup> <sup>[3]</sup> <sup>[4]</sup>

## Receptor Binding Affinity

Receptor	IC <sub>50</sub> (nM)
CCK-B	0.054
CCK-A	400

## Signaling Pathway

The primary mechanism of action of **L-736380** is the competitive antagonism of the CCK-B receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligands gastrin and cholecystokinin (CCK), activates downstream signaling cascades. By blocking this interaction, **L-736380** inhibits these downstream effects.



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Caption: **L-736380** blocks CCK-B receptor signaling.

## Experimental Protocols

### Protocol 1: Inhibition of Gastric Acid Secretion in Anesthetized Rats

This protocol is designed to assess the in vivo potency of **L-736380** in inhibiting pentagastrin-stimulated gastric acid secretion.

#### Materials:

- Male Wistar rats (200-250 g)
- **L-736380**
- Pentagastrin
- Urethane (anesthetic)
- Saline solution (0.9% NaCl)
- pH meter and electrode
- Perfusion pump
- Catheters

#### Procedure:

- Animal Preparation:
  - Fast rats for 24 hours with free access to water.
  - Anesthetize the rats with urethane administered intraperitoneally (i.p.).
  - Perform a tracheotomy to ensure a clear airway.
  - Cannulate the jugular vein for intravenous (i.v.) administration of compounds.
  - Perfuse the stomach with saline at a constant rate through an esophageal cannula, and collect the perfusate via a duodenal cannula.
- Experimental Setup:
  - Allow the preparation to stabilize, monitoring the pH of the gastric effluent.
  - Begin a continuous i.v. infusion of pentagastrin to stimulate gastric acid secretion.

- Once a stable plateau of acid secretion is achieved (monitored by pH), administer **L-736380**.
- **L-736380** Administration:
  - Prepare a stock solution of **L-736380** in a suitable vehicle (e.g., saline, DMSO, or as specified by the manufacturer).
  - Administer **L-736380** intravenously as a bolus dose or as a continuous infusion. A range of doses should be used to determine the ID<sub>50</sub>.
- Data Collection and Analysis:
  - Continuously monitor the pH of the gastric perfusate.
  - Calculate the acid output at regular intervals.
  - Determine the percentage inhibition of pentagastrin-stimulated acid secretion for each dose of **L-736380**.
  - Calculate the ID<sub>50</sub> value, which is the dose of **L-736380** required to inhibit the stimulated acid secretion by 50%.

## Protocol 2: Ex Vivo CCK-B Receptor Binding Assay in Mice

This protocol measures the in vivo occupancy of brain CCK-B receptors by **L-736380** after systemic administration.

Materials:

- BKTO (Bálint and Karádi-Tóth) or other suitable mouse strain
- **L-736380**
- [<sup>125</sup>I]CCK-8S (radioligand)
- Saline solution (0.9% NaCl)

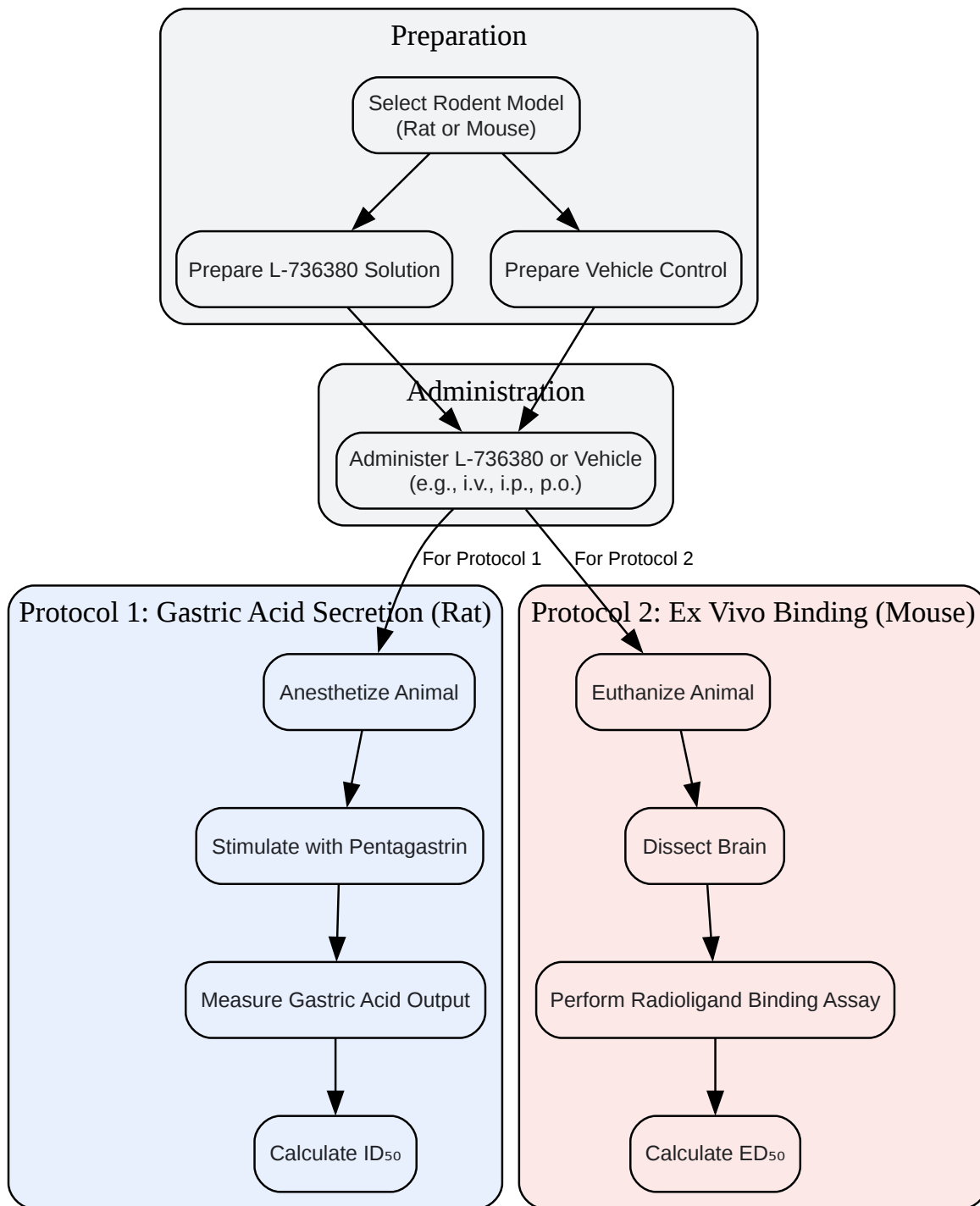
- Homogenization buffer (e.g., Tris-HCl buffer)
- Scintillation counter and vials
- Glass fiber filters

Procedure:

- **L-736380** Administration:
  - Prepare a stock solution of **L-736380** in an appropriate vehicle.
  - Administer **L-736380** to mice via a chosen route (e.g., intraperitoneal, oral gavage). A range of doses should be tested.
  - A control group receiving only the vehicle should be included.
- Tissue Collection:
  - At a specified time point after administration, euthanize the mice by a humane method (e.g., cervical dislocation).
  - Rapidly dissect the brain and isolate the region of interest known to have high CCK-B receptor density (e.g., cerebral cortex, hippocampus).
- Membrane Preparation:
  - Homogenize the brain tissue in ice-cold homogenization buffer.
  - Centrifuge the homogenate at low speed to remove nuclei and cell debris.
  - Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
  - Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
- Radioligand Binding Assay:
  - Resuspend the final membrane pellet in a binding buffer.

- Incubate a portion of the membrane preparation with a saturating concentration of [ $^{125}$ I]CCK-8S.
- To determine non-specific binding, incubate a parallel set of samples with an excess of a non-labeled CCK-B receptor antagonist.
- After incubation, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.
- Wash the filters with ice-cold buffer to remove unbound radioactivity.
- Data Analysis:
  - Measure the radioactivity on the filters using a scintillation counter.
  - Calculate the specific binding by subtracting the non-specific binding from the total binding.
  - Determine the percentage of receptor occupancy for each dose of **L-736380** by comparing the specific binding in the drug-treated groups to the vehicle-treated control group.
  - Calculate the ED<sub>50</sub> value, which is the dose of **L-736380** that results in 50% occupancy of the CCK-B receptors.

## Experimental Workflow Diagram



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Caption: General workflow for **L-736380** studies in rodents.

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